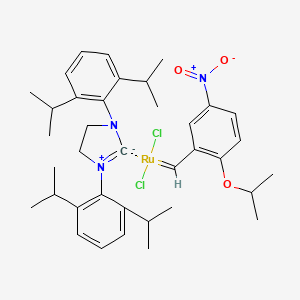![molecular formula C12H11N3O3 B6289740 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 114603-14-4](/img/structure/B6289740.png)
6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one, commonly referred to as THOPO, is a small molecule that has been studied for its potential applications in medical and scientific research. THOPO is a heterocyclic compound with a unique structure that has been found to display a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
THOPO has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds, making it useful for drug metabolism studies. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental toxins on the body. In addition, THOPO has been used in the study of cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of THOPO is not yet fully understood. However, it is believed to act by inhibiting the enzymes involved in the metabolism of drugs and other compounds, thus preventing their breakdown and allowing them to remain in the body for longer periods of time. This mechanism of action has been found to be effective in the study of drug metabolism and other biological processes.
Biochemical and Physiological Effects
THOPO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs and other compounds, thus preventing their breakdown and allowing them to remain in the body for longer periods of time. It has also been found to have anti-inflammatory, anti-cancer, and antioxidant properties. In addition, THOPO has been found to have a positive effect on the immune system and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THOPO has a number of advantages and limitations for lab experiments. It is a relatively simple molecule to synthesize and can be prepared in a few steps, making it an ideal compound for lab experiments. It is also relatively inexpensive and can be purchased in bulk, making it cost-effective for large-scale studies. However, it is important to note that THOPO can only be used in lab experiments and cannot be used in clinical trials. In addition, it is important to use caution when working with THOPO, as it can be toxic in large doses.
Direcciones Futuras
There are a number of potential future directions for THOPO research. One potential direction is to further investigate the mechanism of action of THOPO and its effects on drug metabolism. In addition, further research could be conducted to explore the potential therapeutic applications of THOPO, such as its potential use in the treatment of cancer, inflammation, and other diseases. Finally, further research could be conducted to investigate the potential toxicity of THOPO and its effects on the body in large doses.
Métodos De Síntesis
THOPO is a relatively simple molecule to synthesize and can be prepared in a few steps. The most common method involves the condensation of 1,4,5,6-tetrahydropyridazine with 2H-benzo[b][1,4]oxazin-3(4H)-one in the presence of an acid catalyst. This yields THOPO in a single step. Other methods have been developed which involve the use of different catalysts or the use of different starting materials, but the condensation reaction is the most efficient and cost-effective method.
Propiedades
IUPAC Name |
6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11-4-2-8(14-15-11)7-1-3-10-9(5-7)13-12(17)6-18-10/h1,3,5H,2,4,6H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIXUAAPMPWMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)
![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)
![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)


![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)

